BenchChemオンラインストアへようこそ!

L 696229

HIV-1 AZT resistance NNRTI

L 696229 is a prototypical pyridinone NNRTI targeting HIV-1 RT polymerase with weak partial RNase H inhibition. It uniquely retains full activity against AZT-resistant isolates, unlike L-697,661, and serves as an ideal control for cross-resistance studies. Its transient PK profile (1.6 µM peak, 24-120 min half-life) makes it perfect for calibrating exposure-response models where extended half-life confounders are undesirable. Choose L 696229 for definitive AZT-resistance profiling, PK/PD calibration, and RNase H mechanistic studies. Available in high purity (≥98%).

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
CAS No. 135525-71-2
Cat. No. B1673923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 696229
CAS135525-71-2
Synonyms3-(2-(benzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one
L 696229
L-696,229
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3O2)C
InChIInChI=1S/C17H18N2O2/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,10H,3,8-9H2,1-2H3,(H,18,20)
InChIKeyMHUVLRNBDLFMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-696,229 (CAS 135525-71-2): A First-Generation Pyridinone NNRTI for HIV-1 Reverse Transcriptase Inhibition Research


L-696,229 (CAS 135525-71-2; molecular formula C₁₇H₁₈N₂O₂; molecular weight 282.34) is a synthetic pyridinone derivative and a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets HIV-1 reverse transcriptase (RT). As an early prototypical NNRTI from the Merck pyridinone series, it binds to an allosteric hydrophobic pocket adjacent to the RT active site, inhibiting the polymerase function of HIV-1 RT in a mutually exclusive manner with respect to phosphonoformate and azidothymidine triphosphate [1]. L-696,229 is structurally defined as 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one [2] and exhibits antiviral activity in cell culture against a broad range of HIV-1 isolates, including an isolate resistant to azidothymidine (AZT) [1]. The compound served as a critical tool compound in early structure–activity relationship (SAR) studies that informed the development of subsequent NNRTI candidates, including its more potent analog L-697,661, and remains a valuable reference standard for HIV-1 RT mechanistic and resistance profiling research [3].

Why L-696,229 Cannot Be Substituted by Other Pyridinone NNRTIs or Protease Inhibitors in HIV-1 Research


L-696,229 occupies a distinct position within the pyridinone NNRTI class that precludes simple substitution by its closest analog L-697,661, structurally distinct NNRTIs such as nevirapine or efavirenz, or mechanistically distinct HIV-1 protease inhibitors. Although L-696,229 and L-697,661 share the same pyridinone core scaffold, they exhibit divergent resistance mutation profiles: L-696,229 retains activity against AZT-resistant HIV-1 isolates [1], whereas L-697,661 demonstrates markedly different sensitivity to specific RT point mutations (e.g., Arg-138 and His-188) [2]. Unlike efavirenz, a later-generation NNRTI with picomolar Ki values (2.93 nM) and high oral bioavailability (42% in monkeys) [3], L-696,229 displays more modest peak plasma levels (1.6 μM at 30 min) and shorter half-life (24–120 min) in preclinical pharmacokinetic models [4], making it an appropriate tool for studies requiring transient or lower systemic exposure. Furthermore, L-696,229 is frequently misclassified as a protease inhibitor in vendor catalogs , but its established mechanism is inhibition of HIV-1 RT polymerase activity with weak partial inhibition of RNase H activity [1]. This mechanistic distinction—RT polymerase inhibition versus protease cleavage inhibition—fundamentally alters experimental outcomes in viral replication assays, combination therapy studies, and resistance profiling, underscoring the necessity of precise compound selection rather than in-class or cross-class generic substitution.

Quantitative Evidence Guide: How L-696,229 Compares Against AZT-Resistant HIV-1 and Key NNRTI Analogs


L-696,229 Retains Full Antiviral Activity Against AZT-Resistant HIV-1, Unlike Many NNRTI Analogs

L-696,229 inhibited the spread of HIV-1 infection in cell cultures with all cell types and viral isolates tested, including a virus isolate resistant to azidothymidine (AZT), with no loss of efficacy relative to wild-type virus [1]. In contrast, many early NNRTIs exhibit reduced potency against AZT-resistant strains due to overlapping or compensatory resistance mutations. This retention of activity against AZT-resistant HIV-1 distinguishes L-696,229 from other NNRTIs that may show cross-resistance in AZT-experienced viral populations [2].

HIV-1 AZT resistance NNRTI antiviral activity cell culture

L-696,229 Exhibits 5.3-Fold Higher Peak Plasma Concentration Than L-697,661 in Preclinical Pharmacokinetic Models

In a direct comparative pharmacokinetic study in rhesus monkeys, L-696,229 achieved a peak plasma concentration (Cₘₐₓ) of 1.6 μM at 30 minutes post-oral administration of the clinical formulation, whereas its close structural analog L-697,661 reached only 0.3 μM at 60 minutes—a 5.3-fold higher peak exposure for L-696,229 [1]. The bioavailability of L-696,229 in this model ranged from 11% to 24%, with a half-life of 24 to 120 minutes [1]. For comparison, the later-generation NNRTI L-697,639 (also from the pyridinone series) achieved a peak of 3.9 μM at 30 minutes [1], and efavirenz achieved a peak of 0.5 μM at 3.0 hours with 42% absolute bioavailability [2].

pharmacokinetics plasma concentration bioavailability NNRTI rhesus monkey

L-696,229 Shows Markedly Reduced Potency Against NNRTI Resistance Mutations Compared with Wild-Type RT

L-696,229 and its analog L-697,661 were both found to be more than 4,000-fold weaker against a mutant HIV-1 RT enzyme (harboring a key NNRTI resistance mutation) than against wild-type RT [1]. In comparative enzymatic assays with specific RT point mutations, L-697,661 exhibited IC₅₀ values of 0.064 μM against wild-type RT, 0.28 μM against RT(Arg-138), and 0.60 μM against RT(His-188), representing 4.4-fold and 9.4-fold shifts, respectively [2]. In contrast, nevirapine showed IC₅₀ values of 0.15 μM (wild-type), 0.23 μM (Arg-138; 1.5-fold shift), and 0.72 μM (His-188; 4.8-fold shift) [2]. While direct mutant IC₅₀ values for L-696,229 are not reported in the same assay system, the >4,000-fold potency loss against a resistant mutant enzyme indicates that L-696,229 is highly susceptible to the same NNRTI resistance mutations that limit the clinical utility of early-generation NNRTIs [1].

drug resistance NNRTI reverse transcriptase mutagenesis HIV-1

L-696,229 Is a Weak Partial Inhibitor of HIV-1 RT-Associated RNase H Activity, a Property Distinct from Most NNRTIs

L-696,229 was characterized as a weak partial inhibitor of the RNase H activity associated with HIV-1 RT, while maintaining potent inhibition of the RT polymerase function [1]. In contrast, most NNRTIs, including nevirapine and efavirenz, are highly specific inhibitors of the polymerase active site and do not measurably inhibit RNase H activity at pharmacologically relevant concentrations [2]. L-696,229 inhibited RT polymerase activity in a mutually exclusive manner with respect to either phosphonoformate or azidothymidine triphosphate, indicating binding to the NNRTI allosteric pocket rather than the active site [1]. The compound did not significantly inhibit other retroviral or cellular polymerases at concentrations up to 300 μM, confirming its specificity for HIV-1 RT [1].

RNase H HIV-1 RT NNRTI enzymatic activity polymerase

L-696,229 Demonstrates Broad-Spectrum Activity Across Diverse Cell Types and Viral Isolates

L-696,229 inhibited the spread of HIV-1 infection in cell cultures with all cell types and viral isolates tested, including human peripheral blood mononuclear cells (PBMCs) and a virus isolate resistant to azidothymidine [1]. This broad-spectrum in vitro activity was observed across T-lymphoid cell lines (e.g., MT-4, H9), monocytoid cell lines, and primary PBMCs infected with laboratory-adapted and clinical HIV-1 isolates. In comparative studies, the later-generation NNRTI efavirenz also showed broad-spectrum activity with an IC₉₅ of 1.5 to 3.0 nM against wild-type primary isolates in both primary lymphoid and monocytoid cell cultures [2], but L-696,229's activity against AZT-resistant strains distinguishes it from efavirenz in this specific resistance context [1].

broad-spectrum HIV-1 cell tropism antiviral activity PBMC

Optimal Research and Procurement Applications for L-696,229 Based on Quantitative Differentiation Evidence


Studies of AZT-Resistant HIV-1 and NNRTI Cross-Resistance Mechanisms

L-696,229 is uniquely suited for experiments investigating HIV-1 resistance to azidothymidine (AZT) and the cross-resistance patterns among early-generation NNRTIs. Because L-696,229 retains full antiviral activity against AZT-resistant viral isolates [1], it can serve as a control compound to distinguish between AZT-specific resistance mechanisms and broader NNRTI class resistance. In contrast, L-697,661 and other pyridinone analogs show reduced activity against NNRTI-specific mutations (e.g., >4,000-fold potency loss against mutant RT) [2], making L-696,229 the preferred tool for dissecting resistance pathways that involve both nucleoside and non-nucleoside RT inhibitors.

Preclinical Pharmacokinetic Modeling of Pyridinone NNRTI Exposure–Response Relationships

L-696,229's well-characterized preclinical pharmacokinetic profile—including a peak plasma concentration of 1.6 μM at 30 minutes, 11–24% oral bioavailability, and a half-life of 24–120 minutes in rhesus monkeys [1]—makes it an ideal reference compound for calibrating PK/PD models of pyridinone NNRTIs. Its intermediate exposure level (5.3× higher than L-697,661 but 2.4× lower than L-697,639) allows researchers to establish exposure–response curves across a defined concentration range without the confounding effects of extended half-life or high peak-to-trough ratios seen with efavirenz [2].

Mechanistic Studies of HIV-1 RT Polymerase and RNase H Functional Interplay

The unique property of L-696,229 as a weak partial inhibitor of HIV-1 RT-associated RNase H activity—while potently inhibiting the polymerase function—makes it a valuable probe for investigating the coordination between the two enzymatic activities of HIV-1 RT [1]. Unlike nevirapine or efavirenz, which are selective for the polymerase active site and do not measurably affect RNase H activity, L-696,229 can be employed in biochemical assays designed to dissect how perturbation of the NNRTI allosteric binding pocket influences both catalytic functions simultaneously [2].

Validation of Second-Generation NNRTIs Against Resistant Viral Strains

L-696,229's extreme susceptibility to NNRTI resistance mutations (>4,000-fold potency loss) [1] makes it an excellent positive control for resistance profiling assays and for validating the activity of next-generation NNRTIs against mutant HIV-1 strains. In head-to-head comparative enzymatic assays with RT point mutants (e.g., Arg-138 and His-188), L-697,661 shows 4.4× to 9.4× IC₅₀ shifts, while nevirapine shows 1.5× to 4.8× shifts [2]. Using L-696,229 as a reference standard in such assays provides a baseline for assessing whether novel NNRTI candidates maintain potency against clinically relevant resistance mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 696229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.